1-Boc-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-butoxy)carbonyl]-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H19NO4. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. It is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong acids or bases to facilitate the removal or replacement of the Boc group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid involves its ability to act as a protecting group for the piperidine nitrogen. This allows for selective reactions to occur at other positions on the molecule without affecting the nitrogen. The Boc group can be easily removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-3-piperidinecarboxylic acid
- 1-Boc-piperidine-3-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid is unique due to the presence of the hydroxypropan-2-yl group, which imparts additional reactivity and functionality to the molecule. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of complex molecules .
Properties
Molecular Formula |
C14H25NO5 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-12(2,3)20-11(18)15-8-6-7-14(9-15,10(16)17)13(4,5)19/h19H,6-9H2,1-5H3,(H,16,17) |
InChI Key |
SSJGAUKIBKLINO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.